

NVP018: A Technical Guide to a Novel Non-Immunosuppressive Cyclophilin Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP018, also known as NV556 and BC556, is a potent, orally available, non-immunosuppressive cyclophilin inhibitor belonging to the sangamide class of compounds. It has demonstrated significant preclinical efficacy as an antiviral agent against a range of viruses, including Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and Human Immunodeficiency Virus type 1 (HIV-1). Furthermore, **NVP018** has shown promise in preclinical models of non-alcoholic steatohepatitis (NASH) by preventing the development of fibrosis. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to **NVP018**.

Chemical Structure and Properties

NVP018 is a complex macrocyclic molecule derived from the natural product sanglifehrin A. Its chemical structure is characterized by a large lactam ring and several chiral centers.

Table 1: Chemical and Physical Properties of NVP018



Property	Value	
IUPAC Name	(3S,6S,9R,10R,11S,12S,13E,15E,18S)-18- ((2E,4E)-6-(1,2-oxazinan-2-yl)-6-oxohexa-2,4- dien-2-yl)-3-(3-fluoro-5-hydroxybenzyl)-10,12- dihydroxy-6-isopropyl-11-methyl-9-(3- oxobutyl)-19-oxa-1,4,7,25- tetraazabicyclo[19.3.1]pentacosa-13,15-diene- 2,5,8,20-tetraone	
Synonyms	NVP-018, NV556, BC 556	
CAS Number	1401924-49-9	
Molecular Formula	C45H62FN5O11	
Molecular Weight	868.01 g/mol	
Exact Mass	867.4430	
Appearance	Not specified	
Solubility	Information available from supplier	

Mechanism of Action

NVP018 exerts its biological effects through the inhibition of cyclophilins, a family of ubiquitously expressed peptidyl-prolyl cis-trans isomerases (PPIases). These enzymes play a crucial role in protein folding and conformational changes. By binding to the active site of cyclophilins, **NVP018** prevents them from assisting in the proper folding and function of specific host and viral proteins that are essential for viral replication.

Antiviral Mechanism

The antiviral activity of **NVP018** is attributed to its ability to disrupt the interaction between viral proteins and host cyclophilins, particularly cyclophilin A (CypA). This interaction is critical for several stages of the viral life cycle.

• Hepatitis C Virus (HCV): CypA is essential for HCV replication. It interacts with the viral nonstructural proteins NS5A and NS5B, the RNA-dependent RNA polymerase. This interaction is





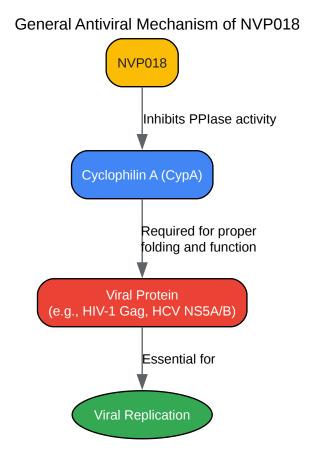


crucial for the formation of a functional replication complex. By inhibiting CypA, **NVP018** is believed to disrupt the architecture of the replication complex, thereby halting viral RNA synthesis.

- Human Immunodeficiency Virus type 1 (HIV-1): CypA is incorporated into HIV-1 virions through its interaction with the viral capsid protein (p24). This interaction is important for early post-entry events in the viral life cycle, including uncoating and reverse transcription.
 NVP018, by blocking the CypA-capsid interaction, is expected to interfere with these processes, leading to a reduction in viral infectivity.
- Hepatitis B Virus (HBV): NVP018 has a dual effect against HBV. It directly inhibits multiple stages of viral propagation in liver cells. Additionally, it is suggested to operate indirectly by strengthening the host immune response. The direct antiviral mechanism likely involves the inhibition of cyclophilins that are required for HBV replication, potentially affecting capsid assembly or other steps in the viral life cycle.

The following diagram illustrates the general mechanism of action of **NVP018** in inhibiting viral replication.





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Caption: General mechanism of NVP018's antiviral action.

Preclinical Data

Preclinical studies have demonstrated the potential of **NVP018** as a therapeutic agent for viral infections and liver fibrosis.

Antiviral Activity

NVP018 has shown high potency against HBV, HCV, and HIV-1 in preclinical models. A key feature of **NVP018** is its high barrier to the development of viral resistance, a significant advantage over many direct-acting antiviral agents.



Table 2: Preclinical Antiviral Profile of NVP018

Virus	Activity	Key Findings
Hepatitis B Virus (HBV)	Potent Inhibitor	Directly inhibits viral propagation and enhances the immune response. Low risk of resistance development.[1]
Hepatitis C Virus (HCV)	Potent Inhibitor	Demonstrates strong antiviral activity in preclinical models.
Human Immunodeficiency Virus type 1 (HIV-1)	Potent Inhibitor	Exhibits significant inhibition of HIV-1 replication.

Quantitative data (IC50/EC50 values) for the antiviral activity of **NVP018** are not publicly available in the reviewed literature but have been described as being in the potent range in company press releases.

Anti-fibrotic Activity in NASH

In a well-validated experimental model of non-alcoholic steatohepatitis (NASH), **NVP018** demonstrated the ability to prevent the development of liver fibrosis.[2] This anti-fibrotic effect is likely mediated by the inhibition of cyclophilins involved in the activation of hepatic stellate cells and the deposition of extracellular matrix proteins.

Experimental Protocols

Detailed experimental protocols for assessing the activity of cyclophilin inhibitors like **NVP018** are crucial for reproducible research. Below are representative methodologies for key assays.

In Vitro Antiviral Assay (General Protocol)

This protocol describes a general method for determining the in vitro antiviral efficacy of a compound using a cytopathic effect (CPE) reduction assay.

Workflow Diagram:



Preparation Seed host cells in Prepare serial dilutions 96-well plates of NVP018 Infection and Treatment Infect cells with virus Add NVP018 dilutions to infected cells Incubation Incubate for several days until CPE is observed in virus control wells Analysis | Stain viable cells (e.g., with Crystal Violet or Neutral Red) Quantify staining intensity (e.g., spectrophotometry) Calculate EC50 and CC50 values

Workflow for In Vitro Antiviral CPE Reduction Assay

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Caption: Workflow for a CPE reduction antiviral assay.



Methodology:

- Cell Seeding: Host cells susceptible to the virus of interest are seeded into 96-well microtiter
 plates and incubated overnight to form a monolayer.
- Compound Preparation: A stock solution of NVP018 is serially diluted to obtain a range of concentrations.
- Infection: The cell culture medium is removed, and the cells are infected with a predetermined titer of the virus.
- Treatment: Immediately after infection, the prepared dilutions of NVP018 are added to the wells. Control wells include virus-only (no compound) and cell-only (no virus, no compound).
- Incubation: The plates are incubated for a period sufficient to allow for the development of viral cytopathic effect (CPE) in the virus control wells (typically 3-7 days).
- Quantification of CPE: The extent of CPE is quantified. A common method is to stain the
 remaining viable cells with a dye such as Crystal Violet. The dye is then solubilized, and the
 absorbance is read using a plate reader.
- Data Analysis: The 50% effective concentration (EC50), the concentration of NVP018 that inhibits CPE by 50%, is calculated by plotting the percentage of CPE inhibition against the log of the compound concentration and fitting the data to a dose-response curve. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells to assess the compound's toxicity. The selectivity index (SI) is calculated as CC50/EC50.

Cyclophilin A Binding Assay (Fluorescence Polarization)

This protocol outlines a fluorescence polarization (FP) assay to determine the binding affinity of **NVP018** to cyclophilin A.

Workflow Diagram:



Reagent Preparation Prepare purified Prepare fluorescently labeled Prepare serial dilutions recombinant CypA of NVP018 CypA ligand (tracer) Assay Execution Mix CypA, tracer, and NVP018 in assay buffer in a microplate Incubate to reach binding equilibrium Measurement and Analysis Measure fluorescence polarization Plot polarization vs. [NVP018] and calculate Ki or IC50

Workflow for Cyclophilin A Fluorescence Polarization Assay

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Caption: Workflow for a fluorescence polarization binding assay.

Methodology:

 Reagent Preparation: Purified recombinant human cyclophilin A, a fluorescently labeled ligand (tracer) that binds to CypA, and a serial dilution of NVP018 are prepared in an appropriate assay buffer.



- Assay Setup: In a microplate, a fixed concentration of CypA and the fluorescent tracer are
 mixed with varying concentrations of NVP018. Control wells include tracer only (minimum
 polarization) and tracer with CypA (maximum polarization).
- Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
- Fluorescence Polarization Measurement: The fluorescence polarization of each well is
 measured using a plate reader equipped with the appropriate filters. When the small
 fluorescent tracer is unbound, it tumbles rapidly, resulting in low polarization. When bound to
 the larger CypA protein, its tumbling is slower, leading to high polarization.
- Data Analysis: NVP018 competes with the tracer for binding to CypA, causing a decrease in fluorescence polarization. The polarization values are plotted against the logarithm of the NVP018 concentration. The IC50 value, the concentration of NVP018 that displaces 50% of the bound tracer, is determined from the resulting dose-response curve. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways

The antiviral and anti-fibrotic effects of **NVP018** are rooted in its ability to modulate cellular signaling pathways that are hijacked by viruses or are involved in disease pathogenesis. The inhibition of cyclophilins can have downstream effects on various signaling cascades. While the specific pathways modulated by **NVP018** are still under investigation, it is known that cyclophilin A can influence pathways such as the JAK/STAT pathway, which is critical for immune signaling.

The following diagram depicts a simplified overview of how cyclophilin inhibition by **NVP018** may interfere with viral manipulation of host signaling.



Inside Host Cell Virus Hijacks Host Cell Cyclophilin A (CypA) Modulates Host Signaling Pathway (e.g., JAK/STAT) Promotes Suppresses Antiviral Immune Response

Potential Impact of NVP018 on Virus-Modulated Signaling

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Caption: NVP018's potential to restore antiviral signaling.

Conclusion

NVP018 is a promising preclinical candidate with a unique, non-immunosuppressive mechanism of action. Its potent antiviral activity against multiple viruses, coupled with a high barrier to resistance and beneficial anti-fibrotic effects, makes it an attractive molecule for further development. The detailed chemical, biological, and methodological information provided in this guide serves as a valuable resource for researchers in the fields of virology,



hepatology, and drug discovery. Further investigation is warranted to fully elucidate its therapeutic potential and to translate these promising preclinical findings into clinical applications.

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